N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Description
Synthesis Analysis
The synthesis of N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea and related compounds involves complex chemical reactions. For example, compounds such as N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-methylphenyl) urea are synthesized through one-pot reactions starting from specific aniline derivatives and triphosgene, showcasing the diverse methodologies used in the synthesis of urea derivatives (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using various analytical techniques. For instance, the structure of similar compounds is confirmed by 1H NMR, IR, and elemental analysis, providing essential insights into the molecular geometry and electronic structure of these compounds (Liu He-qin, 2010).
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, reflecting their reactivity and interaction with different chemical entities. For instance, the solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ions in alcohol solvents demonstrates the influence of metal ions on the reactivity of urea compounds, leading to the formation of specific products (Mei-Ni Belzile, A. A. Neverov, R. Brown, 2014).
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-9-18(17(20)12-14)22-19(24)21-16-7-5-15(6-8-16)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNBMXOOLFDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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